Product packaging for Bornylene(Cat. No.:CAS No. 464-17-5)

Bornylene

Cat. No.: B1203257
CAS No.: 464-17-5
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-UHFFFAOYSA-N
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Description

Bornylene (CAS 464-17-5), also known as 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene or 2-bornene, is a chiral bicyclic monoterpene of interest in advanced organic synthesis and catalytic studies . This compound serves as a valuable substrate for investigating reaction mechanisms, including electrophilic additions and rearrangements involving non-classical carbocations . Its inherent ring strain and defined stereochemistry make it a model compound for developing and testing new asymmetric synthetic methods and catalysts . In practical research applications, this compound is utilized as a building block for the synthesis of functionalized terpenoids, such as borneol, isoborneol, and camphor-family derivatives . It is a known component in the acid-catalyzed isomerization of α-pinene, where it appears alongside other bi- and tricyclic products like camphene and tricyclene . This compound occurs naturally as a component of forest volatile organic compounds and can be found in various plant species . This product is provided for laboratory and research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1203257 Bornylene CAS No. 464-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464-17-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3

InChI Key

KUKRLSJNTMLPPK-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C=C2)C)C

Canonical SMILES

CC1(C2CCC1(C=C2)C)C

Other CAS No.

464-17-5

Synonyms

1,7,7-trimethylbicyclo(2.2.1)hept-2-ene
2-bornene
bornylene

Origin of Product

United States

Advanced Synthetic Methodologies for Bornylene and Its Functionalized Analogues

Strategies for the Construction of the Bornylene Skeletal Framework

The construction of the this compound skeletal framework has been achieved through various synthetic routes, often involving rearrangements of related terpene structures.

While cycloaddition reactions, such as the Diels-Alder reaction, are well-established methods for constructing bicyclic systems like norbornene, direct application of these reactions for the synthesis of the this compound skeletal framework with its specific methyl substitution pattern is not widely reported in the scientific literature. researchgate.netrsc.orggoogle.comnist.govresearchgate.net The complexity introduced by the gem-dimethyl bridge and the additional methyl group in this compound's structure may render direct cycloaddition routes less straightforward or efficient compared to other methodologies.

Rearrangement reactions play a crucial role in the synthesis of this compound, often starting from readily available terpene precursors.

One prominent method involves the synthesis from camphor (B46023) (PubChem CID 2537, 159055, 444294) via its tosylhydrazone, commonly known as the Shapiro reaction. wikipedia.orgtesisenred.net This reaction proceeds through the formation of a dianion intermediate, which subsequently undergoes fragmentation to yield the desired alkene. tesisenred.net

Another significant route involves the dehydrohalogenation of bornyl chloride (PubChem CID 10048, 12300205, 12300207). researchgate.netdnu.dp.ua Bornyl chloride itself can be synthesized from various terpene starting materials, including α-pinene (PubChem CID 82227, 6654, 15837102, 10290825, 440968), β-pinene (PubChem CID 440967, 14896), or camphene (B42988) (PubChem CID 6616, 92221, 440966). researchgate.netdnu.dp.ua The transformation of pinene isomers to bornyl chloride typically involves a Wagner-Meerwein rearrangement. researchgate.nettesisenred.net For instance, the optimal conditions for synthesizing bornyl chloride from camphene involve using ZnCl2 as a catalyst with a molar ratio of 6:1, reacting at 35°C for 24 hours. The subsequent synthesis of this compound from bornyl chloride can be achieved using potassium tert-butoxide (t-BuOK) as the eliminating reagent, with a dosage ratio of 3:1 in dimethyl formamide (B127407) (DMF) as solvent, at a reaction temperature of 120°C for 3 hours. dnu.dp.ua

The Tschugaeff's method provides another rearrangement-based synthesis of this compound, starting from borneol (PubChem CID 1201518, 10049, 64685). This method involves converting borneol into methyl bornyl xanthate, followed by thermal decomposition (pyrolysis) of the xanthate to yield this compound. researchgate.net

Furthermore, this compound can be prepared through a series of reactions starting from camphorcarboxylic acid (PubChem CID 12966810, 12302340, 86758). Electrolytic reduction of camphorcarboxylic acid yields borneolcarboxylic acids, which upon elimination of water, are converted into this compound-carboxylic acid. Subsequent treatment with hydrogen bromide and heating with aqueous sodium carbonate can afford this compound. researchgate.net

The following table summarizes key rearrangement-based synthesis methods for this compound:

MethodStarting Material(s)Key Intermediate(s)Conditions (if available)Reference(s)
Shapiro ReactionCamphorCamphor tosylhydrazoneFormation of dianion, subsequent fragmentation. wikipedia.orgtesisenred.net
DehydrohalogenationBornyl Chloride-t-BuOK as eliminating reagent, 3:1 dosage ratio, DMF solvent, 120°C, 3h. Bornyl chloride from α-pinene, β-pinene, or camphene (via Wagner-Meerwein rearrangement). Optimal conditions for bornyl chloride from camphene: ZnCl2 catalyst, 6:1 molar ratio, 35°C, 24h. researchgate.netdnu.dp.ua
Tschugaeff's MethodBorneolMethyl bornyl xanthateThermal decomposition (pyrolysis). researchgate.net
From Camphorcarboxylic AcidCamphorcarboxylic AcidBorneolcarboxylic Acids, this compound-carboxylic AcidElectrolytic reduction, elimination of water, treatment with HBr, heating with aqueous Na2CO3. researchgate.net

The synthesis of this compound derivatives often involves reactions that exhibit high regioselectivity and stereoselectivity, which are crucial for controlling the precise molecular architecture. Regioselectivity refers to the preferential formation of one structural isomer over others, while stereoselectivity describes the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. chemistrydocs.com

A notable example of stereoselective functionalization of this compound is its epoxidation. Epoxides of this compound can be synthesized by the epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA, PubChem CID 70297). rsc.orgfoodb.carsc.org Research has shown that the optimum reaction conditions for this transformation are a this compound to m-CPBA molar ratio of 1:3, a reaction temperature of 20°C, and a reaction time of 2.0 hours. Under these conditions, the yield of the epoxide can reach 53% with a purity of 91.03%. rsc.org For norbornene and its derivatives, which include this compound, epoxidation reactions are known to exhibit exo-stereoselectivity, meaning the oxygen atom is added preferentially to the less hindered face of the bicyclic system. dnu.dp.ua

Synthesis of Chiral this compound Scaffolds

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). wikipedia.org The synthesis of chiral this compound scaffolds is important for applications where specific stereoisomers are required.

The chirality of this compound can be controlled by starting from chiral precursors. For instance, the Shapiro reaction, when initiated with a specific enantiomer of camphor (e.g., d-camphor), is expected to yield a corresponding enantiomer of this compound, thus providing an enantioselective route. wikipedia.orgtesisenred.net Similarly, Tschugaeff's method, if performed with a single enantiomer of borneol , will also lead to the enantioselective synthesis of this compound. researchgate.net These methods leverage the inherent chirality of the starting materials to direct the stereochemical outcome of the reaction, resulting in the preferential formation of one this compound enantiomer.

The epoxidation of this compound, as discussed in Section 3.1.3, is an example of a diastereoselective transformation for this compound derivatives, as it preferentially forms one diastereomeric epoxide. dnu.dp.uarsc.org

Post-Synthetic Functionalization and Derivatization Strategies

This compound (1,7,7-trimethylbicyclo[2.2.1]hept-2-ene), a bicyclic alkene, possesses a strained double bond that makes it susceptible to various post-synthetic functionalization and derivatization reactions. These methodologies enable the introduction of new functionalities or the formation of polymeric structures, expanding the utility of this compound in diverse chemical applications.

Epoxidation

One notable post-synthetic modification of this compound is its epoxidation, a reaction that transforms the alkene into an epoxide. This process typically involves the use of peroxy acids. For this compound, meta-chloroperoxybenzoic acid (m-CPBA) has been effectively employed as an oxidizing agent. The epoxidation of this compound with m-CPBA yields epoxy this compound. epa.govnist.gov

Detailed research findings indicate optimal conditions for this reaction, as summarized in Table 1. Under these conditions, the reaction proceeds efficiently, leading to the formation of the desired epoxide with good purity. The structure of the resulting epoxy this compound has been characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and GC/MS, confirming the successful formation of the epoxide ring. nist.gov

Table 1: Optimized Conditions and Results for this compound Epoxidation

ParameterCondition/ResultSource
Oxidizing Agentm-CPBA epa.govnist.gov
This compound:m-CPBA Ratio1:3 (molar ratio) nist.gov
Reaction Temperature20 ℃ nist.gov
Reaction Time2.0 h nist.gov
Yield53% nist.gov
Purity91.03% nist.gov
Melting Point71.2-72.4 ℃ nist.gov

Copolymerization

This compound can also serve as a monomer in copolymerization reactions, leading to the formation of functionalized polymeric materials. A significant example is the copolymerization of this compound with carbon dioxide (CO₂). This reaction is catalyzed by palladium chloride (PdCl₂), demonstrating a pathway to incorporate this compound units into polymer chains while utilizing a common greenhouse gas. nist.gov

The investigation into this copolymerization has explored the effects of various parameters on the reaction outcome, including the proportion of PdCl₂, reaction temperature, reaction period, and CO₂ pressure. These studies aim to identify optimal conditions for maximizing the efficiency of the copolymerization process. nist.gov

Table 2: Key Aspects of this compound Copolymerization with Carbon Dioxide

Component/ParameterDetailSource
MonomersThis compound, Carbon Dioxide (CO₂) nist.gov
CatalystPalladium Chloride (PdCl₂) nist.gov
Investigated FactorsCatalyst proportion, Temperature, Time, CO₂ Pressure nist.gov
Product TypeCopolymers (e.g., polynorbornenes) nist.gov

General Reactivity: Electrophilic Additions

As a bicyclic alkene, this compound's inherent double bond is a site of high reactivity, particularly towards electrophilic species. This characteristic allows for a broad range of electrophilic addition reactions, which are fundamental post-synthetic functionalization strategies in organic chemistry. Such reactions typically involve the addition of an electrophile across the double bond, leading to saturated or new functionalized bicyclic structures. While specific detailed findings for all possible electrophilic additions to this compound are extensive, the general principle of its reactivity in this manner is well-established for strained alkenes.

Reaction Mechanisms and Reactivity of Bornylene

Transition Metal-Catalyzed Transformations Involving Bornylene

Olefin Metathesis Reactions

This compound, like its structural analogue norbornene, is an important monomer in Ring-Opening Metathesis Polymerization (ROMP). nih.gov Olefin metathesis involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds. mdpi-res.comnih.gov The inherent ring strain in bicyclic alkenes such as this compound provides a significant driving force for ROMP reactions. mdpi-res.comnih.gov

Research indicates that this compound can undergo both addition polymerization with suitable catalysts and ROMP. wikidata.org For instance, metathesis polymerization of this compound and bornadiene can achieve high yields, reported to be up to 92.1% and 94.3%, respectively. googleapis.com Ruthenium-based catalysts, commonly referred to as Grubbs' catalysts, are frequently employed in ROMP due to their ability to facilitate reactions under mild conditions, their tolerance to various functional groups, and their capacity to produce polymers with low polydispersity and high yields. nih.govnih.gov The high reactivity of northis compound derivatives, including this compound, makes them favored monomers in ROMP processes. nih.gov Computational and experimental investigations into the ring-opening carbonyl-olefin metathesis of norbornenes have revealed that incorporating a bridgehead methyl group on the norbornene ring can mitigate issues related to the hydrolysis of intermediates, leading to successful catalytic transformations. nih.gov

Hydrofunctionalization and Polymerization Catalysis

This compound's alkene functionality makes it amenable to various hydrofunctionalization and polymerization reactions under catalytic conditions.

Polymerization Catalysis this compound has been investigated in copolymerization reactions, notably with carbon dioxide (CO2). Studies have shown that palladium chloride (PdCl2) can effectively catalyze the copolymerization of this compound with carbon dioxide. chem960.com Optimal conditions for this copolymerization include a PdCl2 catalyst, a 0.01 n(Pd2+)/n(this compound) ratio, a CO2 pressure of 2.5 MPa, a stirring rate of 120 r/min, a temperature of 60°C, and a reaction time of 2 hours, resulting in a copolymer yield of 22.03%. chem960.com The resulting this compound/CO2 copolymer is characterized as a linear alternating copolymer. chem960.com

Beyond metathesis, this compound and its derivatives can also undergo vinyl-addition polymerization. ontosight.ai Nickel catalysts have emerged as significant tools in this area. Specifically, nickel complexes featuring 2-(diarylphosphino)-N-phenylbenzenamine ligands, when activated by methylaluminoxane (B55162) (MAO), demonstrate high activity for norbornene polymerization, producing polynorbornene with high molecular weights. fishersci.ca These nickel catalysts are also effective in promoting the copolymerization of norbornene with polar monomers such as methyl acrylate, yielding high-molecular-weight copolymers. fishersci.ca The application of palladium and nickel catalysts extends to both homopolymerization and copolymerization of norbornene and substituted norbornenes. wikidata.org

Hydrofunctionalization While direct hydrofunctionalization of this compound, such as hydroboration or hydroamination, is not extensively detailed in the provided sources, the related norbornadiene-2,5 has been subject to selective hydrosilylation. This reaction facilitates the synthesis of exo-norbornenes bearing organosilicon substituents, which are valuable as monomers for advanced materials. uni.luthegoodscentscompany.com Catalytic systems employing platinum (Pt), rhodium (Rh), and palladium (Pd) complexes have been explored for this purpose, with Pd-salt/ligand systems exhibiting high selectivity for the exo-norbornene product. uni.luthegoodscentscompany.com The involvement of this compound in the preparation of organoxysilyl or siloxy-containing compounds further suggests its potential in hydrosilylation-type reactions. fishersci.se Additionally, borane-catalyzed selective hydrosilylation of internal ynamides has been reported, indicating the broader utility of boranes in facilitating hydrosilylation processes. nih.gov

Oxidative and Reductive Pathways of this compound

This compound undergoes characteristic oxidative transformations, yielding various oxygenated derivatives. Its reduction pathways are also significant for synthetic applications.

Oxidative Pathways Epoxidation is a key oxidative reaction for this compound. The synthesis of this compound epoxide has been successfully achieved through the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA). Optimized reaction conditions for this process involve a 1:3 molar ratio of this compound to m-CPBA, a reaction temperature of 20°C, and a reaction time of 2.0 hours, resulting in a 53% yield of the epoxide. The resulting epoxy this compound has been thoroughly characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and GC/MS. Studies on the stereochemistry of epoxidation in related norbornene systems indicate a preferential exo-selectivity, although the presence of 7-syn-substituents can hinder this exo-attack.

Ozonolysis represents another important oxidative cleavage pathway for this compound. When northis compound (a bicyclo(2.2.1)-2-heptene) is ozonized in an ozone-inert solvent at low temperatures (ranging from approximately -75°C to -40°C), it yields a quantitative amount of a white, solid ozonide. This ozonide can subsequently be oxidized to produce cyclopentane (B165970) dicarboxylic acids. The mechanism of alkene ozonolysis typically involves an initial [3+2] dipolar cycloaddition between ozone and the alkene, forming a primary ozonide, which then undergoes cycloreversion and subsequent recombination to form the final ozonide. This compound is recognized as a quantitatively significant biogenic volatile organic compound, and its oxidative cleavage is relevant in the context of natural terpene biosynthesis.

Reductive Pathways While specific detailed research findings on the direct catalytic hydrogenation or other reductive pathways solely focused on this compound are not explicitly provided in the search results, alkenes generally undergo various reduction reactions. For instance, in the context of cyclobutenyl boronates, both catalytic and metal-hydride reduction methods have been demonstrated. This suggests that this compound, as an alkene, would similarly be susceptible to various reductive transformations depending on the desired product and catalytic system employed.

Photochemical Transformations of this compound Systems

This compound systems can undergo diverse photochemical transformations, driven by light energy to form new molecular structures. A significant class of these reactions involves photochemical [2+2] cycloadditions, which lead to the formation of cyclobutane (B1203170) adducts. wikipedia.org These reactions are particularly notable because their thermal counterparts are often forbidden by orbital symmetry rules.

The photolysis of alkyl azidoformates in the presence of compounds containing isolated carbon-carbon double bonds, such as northis compound, can result in the formation of aziridines. Research indicates that direct irradiation of alkyl azidoformates with northis compound does not proceed via intermediate triazolines, and photosensitized reactions (e.g., with acetophenone) can lead to different product distributions. This compound is also listed in databases related to UV/Vis+ photochemistry, indicating its known light absorption properties and potential for photochemical reactivity. Recent advancements in organic synthesis highlight the growing importance of photochemical borylation reactions for the efficient synthesis of organoboron compounds. Photochemical processes in general can involve complex energy transfer mechanisms from excited states, influencing the reaction outcomes.

Stereochemical and Conformational Analysis of Bornylene Systems

Intrinsic Chirality and Absolute Configuration Determination of Bornylene Derivatives

This compound, with its bridged bicyclic structure, is inherently chiral. The presence of stereogenic centers and the fixed spatial arrangement of its atoms mean that it cannot be superimposed on its mirror image. This intrinsic chirality is a fundamental characteristic of many this compound derivatives, leading to the existence of enantiomeric pairs.

The determination of the absolute configuration of these chiral derivatives is crucial for understanding their chemical and biological properties. Modern chiroptical techniques are instrumental in this regard. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful methods for assigning the absolute configuration of chiral molecules, including complex systems like this compound derivatives. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R,4S)-bornylene), the absolute configuration can be unambiguously determined. rsc.orgnih.govnih.govmdpi.com

Another chiroptical method, Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, can also be employed to establish the absolute configuration of this compound derivatives. nih.gov The sign and magnitude of the Cotton effect observed in the ORD spectrum provide valuable information about the stereochemistry of the molecule.

For instance, the enantiomeric differentiation of bornyl acetate (B1210297) has been successfully achieved using 13C-NMR spectroscopy with a chiral lanthanide shift reagent. nih.gov This technique allows for the determination of the specific enantiomer present in a sample, which is particularly useful in the analysis of natural products like essential oils. nih.gov

Table 1: Methods for Absolute Configuration Determination of Chiral Compounds

MethodPrincipleApplication to this compound Derivatives
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.netbeilstein-journals.orgComparison of experimental and computationally predicted spectra to assign absolute configuration. nih.govmdpi.com
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Provides detailed structural information and can be used to determine absolute configuration.
Optical Rotatory Dispersion (ORD) Measurement of the change of optical rotation with the wavelength of light. nih.govThe sign of the Cotton effect can be correlated to the absolute stereochemistry.
Chiral NMR Spectroscopy Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. nih.govAllows for the quantification of enantiomeric excess and determination of the major enantiomer. nih.gov

Conformational Preferences and Molecular Flexibility of the Bicyclic Scaffold

The bicyclo[2.2.1]heptane skeleton of this compound is conformationally constrained compared to monocyclic systems like cyclohexane. However, it still possesses a degree of molecular flexibility. The six-membered ring of the this compound scaffold can, in principle, adopt conformations analogous to the chair, boat, and twist-boat forms of cyclohexane. iupac.orglibretexts.orgwikipedia.org

Due to the bridged structure, the classic "chair" conformation is not feasible for the bicyclo[2.2.1]heptane system. Instead, the molecule exists in a perpetual "boat" or, more accurately, a "twist-boat" conformation to alleviate some of the steric strain. iupac.orglibretexts.orgwikipedia.org The boat conformation in bicyclic systems can lead to significant steric hindrance, particularly between substituents on opposite sides of the ring, often referred to as transannular strain. libretexts.org The twist-boat conformation is generally of lower energy than the pure boat form as it reduces the eclipsing interactions of the bonds. libretexts.orgwikipedia.org

The conformational equilibrium of substituted bornylenes will be influenced by the nature and position of the substituents. Bulky substituents will tend to occupy positions that minimize steric interactions with the rest of the molecule. Computational methods, such as molecular mechanics and density functional theory (DFT), are valuable tools for investigating the relative energies of different conformations and predicting the most stable arrangements of this compound derivatives. nih.gov

Table 2: Comparison of Cyclohexane and Bicyclo[2.2.1]heptane Conformations

ConformationCyclohexaneBicyclo[2.2.1]heptane (this compound Scaffold)Key Features
Chair Most stableNot accessibleLow angle and torsional strain.
Boat High energy intermediateAccessible, but strainedEclipsing interactions and flagpole steric strain. libretexts.orgwikipedia.org
Twist-Boat Lower energy than boatPreferred over pure boatReduced torsional and steric strain compared to the boat form. iupac.orglibretexts.orgwikipedia.org

Influence of Steric and Electronic Factors on this compound Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound are profoundly influenced by both steric and electronic factors. The rigid and sterically demanding bicyclic structure often dictates the trajectory of approaching reagents, leading to high levels of stereoselectivity.

Steric Effects:

Steric hindrance plays a critical role in determining the outcome of reactions at the this compound scaffold. chemistrysteps.comchemistrytalk.orgmasterorganicchemistry.comyoutube.com For example, the approach of a reagent to the double bond can be hindered from one face of the molecule due to the presence of the gem-dimethyl group on the bridge. This steric shielding often leads to preferential attack from the less hindered exo face over the more hindered endo face. The steric environment at the C-7 position of the related norbornene system has been shown to direct reactions, and similar principles apply to this compound. mcmaster.ca

Electronic Effects:

The electronic properties of substituents on the this compound ring can significantly alter the electron density of the double bond and, consequently, its reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles. Conversely, electron-donating groups can increase its reactivity.

These electronic effects also play a crucial role in determining the regioselectivity of reactions. nih.govnih.govresearchgate.netmdpi.comresearchgate.net In reactions such as electrophilic additions, the initial formation of a carbocation intermediate will be favored at the carbon atom that is best able to stabilize the positive charge, a preference that can be controlled by the electronic nature of nearby substituents.

The interplay of steric and electronic effects is often complex. For instance, in the Diels-Alder reaction of related vinylboranes, the regioselectivity can be influenced by a combination of steric bulk on the boron atom and secondary orbital interactions. nih.gov

Diastereotopic and Enantiotopic Relationships in Substituted Bornylenes

The chiral and conformationally restricted nature of the this compound scaffold leads to interesting stereochemical relationships between atoms or groups within its derivatives. These relationships, specifically diastereotopicity and enantiotopicity, are often discernible by NMR spectroscopy. srmist.edu.inmasterorganicchemistry.com

Diastereotopic Groups:

In a chiral molecule like a substituted this compound, two chemically similar groups (e.g., two protons of a CH2 group) can be in diastereomeric environments. Such groups are termed diastereotopic. masterorganicchemistry.commasterorganicchemistry.com They are chemically non-equivalent and, in principle, will have different chemical shifts in the NMR spectrum. srmist.edu.in For example, in bornyl acetate, the two protons of the methylene (B1212753) group adjacent to the acetate functionality are diastereotopic due to the presence of the chiral bornyl scaffold. This results in these protons appearing as distinct signals in the 1H NMR spectrum. researchgate.netchemicalbook.com

Enantiotopic Groups and Faces:

In an achiral molecule, two groups are enantiotopic if their replacement with a different group leads to a pair of enantiomers. masterorganicchemistry.comdalalinstitute.com While this compound itself is chiral, certain symmetrically substituted derivatives could potentially contain enantiotopic groups. More relevant to the reactivity of this compound is the concept of enantiotopic faces. The double bond in this compound presents two faces to an approaching reagent. In the absence of any directing chiral influence, attack on either face would lead to the formation of a racemic mixture of enantiomeric products. However, in the presence of a chiral reagent or catalyst, one face may be preferentially attacked, leading to an enantioselective reaction. youtube.com

Table 3: 1H NMR Chemical Shift Data for Selected Protons in Bornyl Acetate chemicalbook.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Stereochemical Environment
H-2 (endo)4.884dd10.3, 3.4Diastereotopic proton, adjacent to acetate
H-3 (exo)2.350mDiastereotopic proton
H-3 (endo)1.940mDiastereotopic proton
CH3-80.906sMethyl group
CH3-90.874sMethyl group
CH3-100.830sMethyl group

Note: The specific assignments and values can vary slightly depending on the solvent and experimental conditions. researchgate.net

Theoretical and Computational Investigations of Bornylene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecular systems. These methods involve numerically solving the Schrödinger equation for a given system, typically under the Born-Oppenheimer approximation, which allows for the assignment of an electronic energy to a specific molecular structure thegoodscentscompany.comnih.govresearchgate.net. By determining the electronic energy of various molecular geometries, researchers can map potential energy surfaces, identify stable structures (minima), and characterize transition states (saddle points) that govern chemical reactions thegoodscentscompany.comrsc.org. This approach is crucial for predicting the stability of isomers and the energy barriers for transformations.

Density Functional Theory (DFT) Studies on Bornylene Reactivity and Transition States

Density Functional Theory (DFT) is a widely utilized quantum chemical method due to its balance of computational efficiency and accuracy for a broad range of chemical systems researchgate.netscience-softcon.de. DFT studies are particularly valuable for investigating molecular reactivity and elucidating reaction mechanisms by identifying and characterizing transition states cdutcm.edu.cnrsc.orgwikiwand.comschrodinger.comnih.gov. These calculations can predict activation energies, which are critical for understanding reaction rates, and provide detailed insights into the electronic changes occurring along a reaction pathway cdutcm.edu.cnwikiwand.com.

For compounds structurally similar to this compound, such as norbornene, DFT has been extensively applied to study epoxidation reactions and the stereochemical aspects of their transformations nih.govdnu.dp.ua. These studies involve optimizing the geometries of reactants, products, and crucially, the transition states, to determine the energy profile of the reaction science-softcon.de. Given this compound's bicyclic alkene nature, similar DFT methodologies would be employed to explore its unique reactivity, including electrophilic additions, rearrangements, and other transformations, by characterizing the spiro or biradical transition states that might be involved science-softcon.denih.gov. Computational analysis of transition states can reveal the electronic character of the reaction and the factors influencing stereoselectivity schrodinger.comnih.gov.

Ab Initio and Semi-Empirical Methods for this compound Systems

Beyond DFT, other quantum chemical approaches, namely ab initio and semi-empirical methods, contribute to a comprehensive understanding of molecular systems. Ab initio methods, meaning "from the beginning," derive their calculations directly from fundamental quantum mechanical principles without incorporating experimental data nih.govresearchgate.netlibretexts.org. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CCSD(T)), offer high accuracy but come with a significant computational cost, limiting their application to smaller systems or very precise calculations researchgate.netlibretexts.orgnih.govmdpi.com. For this compound, ab initio calculations could provide highly accurate electronic energies, geometries, and vibrational frequencies, serving as benchmarks for lower-level methods.

Semi-empirical methods, on the other hand, introduce approximations and empirical parameters derived from experimental data or high-level ab initio calculations to simplify the computational problem researchgate.netlibretexts.orgnih.govfishersci.senih.gov. This parametrization significantly reduces computational time, making these methods suitable for larger molecules or for high-throughput screening applications where ab initio or DFT methods would be too demanding nih.govnih.govfishersci.senih.gov. While generally less accurate than ab initio methods, semi-empirical approaches can still provide valuable qualitative and sometimes quantitative insights into electronic transitions, dipole moments, polarizability, and bond breaking/forming processes researchgate.netnih.gov. For this compound, semi-empirical methods could be used for initial explorations of its conformational space or to screen potential reaction pathways before more computationally intensive methods are applied.

Molecular Dynamics Simulations and Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems wikipedia.orgthegoodscentscompany.comnih.govuni.lu. By simulating the movement of atoms and molecules over time, MD can explore the conformational landscape of a compound, providing insights into its flexibility, preferred conformations, and how it interacts with its environment wikipedia.orgthegoodscentscompany.comuni.lu. This is particularly relevant for molecules like this compound, which, due to its bicyclic structure, might exhibit specific conformational preferences or undergo dynamic rearrangements.

Conventional MD simulations can be limited in sampling rare conformational transitions due to timescale constraints thegoodscentscompany.comatamanchemicals.com. To overcome this, enhanced sampling techniques such as accelerated molecular dynamics (aMD), metadynamics, and replica exchange MD (REMD) are employed wikipedia.orgthegoodscentscompany.comuni.luatamanchemicals.com. These methods help to efficiently sample a wider range of conformational space by reducing energy barriers or by running multiple simulations concurrently uni.luatamanchemicals.com. For this compound, MD simulations could be used to investigate its conformational dynamics, the interconversion between possible conformers, and how these dynamics might influence its reactivity in different environments. Studies on related bicyclic systems, such as norbornene derivatives, have utilized MD simulations to elucidate complex rearrangement pathways involving carbocation intermediates, highlighting the utility of this approach for strained systems researchgate.netresearchgate.net.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry plays a vital role in predicting various spectroscopic parameters and elucidating complex reaction pathways. By calculating properties such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, theoretical models can aid in the experimental identification and characterization of this compound and its derivatives wikiwand.com. These predictions involve computing vibrational frequencies for IR spectra, chemical shifts for NMR, and electronic transitions for UV-Vis, often comparing them with experimental data for validation rsc.orgnih.govmdpi.comresearchgate.net. For this compound, computational studies have been noted in the context of predicting magnetic resonance spectroscopic parameters, particularly concerning nitrogen-hydrogen activation thegoodscentscompany.comtesisenred.net. Such predictions are invaluable for confirming proposed structures and understanding the electronic environment within the molecule.

Furthermore, computational methods are extensively used to map out entire or partial reaction pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally cdutcm.edu.cnwikiwand.comtesisenred.netmsu.edu. This includes identifying intermediates, transition states, and determining activation energies and reaction rate constants cdutcm.edu.cnrsc.orgwikiwand.comnih.gov. Machine learning models are increasingly being integrated into this process to predict reaction outcomes, identify hidden correlations, and suggest optimal reaction conditions cdutcm.edu.cntesisenred.netmsu.edu. For this compound, computational studies can unravel the intricacies of its reactions, such as carbocation rearrangements, by tracing mechanistic pathways and predicting product distributions nih.govmsu.edu. For instance, a network-based algorithm suggested a concise three-step sequence involving 1,2-carbon shifts and elimination for the rearrangement of a this compound-related compound nih.gov.

Analysis of Strain Energy and Orbital Interactions within the this compound Core

This compound, being a bicyclic system, possesses inherent structural strain, which significantly influences its stability and reactivity. Computational methods are instrumental in quantifying this strain energy and analyzing the underlying orbital interactions. Strain energy refers to the excess energy a molecule possesses compared to a hypothetical strain-free reference structure, arising from deviations from ideal bond lengths, bond angles, and torsional angles wikipedia.orgschrodinger.comwikidata.orgguanambi.ba.gov.br. For this compound, the strain energy has been reported to be 27.9 kcal mol⁻¹ wikipedia.org. This quantifiable strain contributes to its reactivity, as reactions that relieve this strain are often kinetically or thermodynamically favored.

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful framework used to decompose the potential energy surface of a reaction into two main contributions: the strain energy associated with the deformation of the reactants and the interaction energy between the deformed fragments wikidata.orgguanambi.ba.gov.bruni.luu-tokyo.ac.jpillinois.edu. This decomposition helps to understand why certain reactions proceed with specific barriers and selectivities wikidata.orgguanambi.ba.gov.bru-tokyo.ac.jp.

Analysis of orbital interactions, often performed through methods like Natural Bond Orbital (NBO) analysis or Energy Decomposition Analysis (EDA), provides a deeper understanding of the electronic factors governing molecular stability and reactivity uni.luu-tokyo.ac.jpresearchgate.net. These analyses can identify stabilizing interactions, such as hyperconjugation, and destabilizing interactions, like Pauli repulsion, which arise from the overlap of occupied orbitals uni.luresearchgate.net. For this compound, understanding the orbital interactions within its strained bicyclic core can explain its unique electronic properties and predict how it will behave in chemical transformations. For example, strain can amplify the electron-donating ability of carbon atoms, facilitating various non-covalent interactions chemistryworld.com.

Advanced Analytical Methodologies in Bornylene Research

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Bornylene Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organic structure elucidation, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are extensively employed.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental for initial structural assessment of this compound and its related compounds researchgate.netaeeisp.comcaf.ac.cnresearchgate.netacs.orgpherobase.com. ¹H NMR provides information on the number of distinct proton environments, their chemical shifts, and coupling patterns, which are indicative of neighboring protons. ¹³C NMR, on the other hand, reveals the carbon skeleton, providing insights into the number of unique carbon atoms and their hybridization states researchgate.netcaf.ac.cnacs.org. For instance, ¹H NMR and ¹³C NMR spectra have been used to identify the structures of this compound and bornyl chloride aeeisp.comcaf.ac.cn.

Multi-Dimensional NMR (2D-NMR): For complex this compound derivatives or for ambiguous assignments in 1D spectra, 2D NMR techniques are crucial researchgate.netacs.orgmdpi.comamazon.comnd.edu. These include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing vicinal and geminal proton relationships nd.edu.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbon atoms, providing direct ¹H-¹³C connectivity information mdpi.comnd.edu.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and carbons separated by two or three bonds, which is invaluable for identifying quaternary carbons and for tracing long-range connectivity across the bicyclic system mdpi.comnd.edu.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between protons, regardless of bond connectivity, aiding in the determination of relative stereochemistry and conformational preferences nd.edu.

The application of 2D-NMR, including HMQC and HMBC experiments, has been instrumental in extending signal assignments for norbornene-based structures, principles directly applicable to this compound due to its structural similarity mdpi.com. This comprehensive approach allows for the unambiguous elucidation of complex this compound structures, including the precise assignment of chemical shifts and the determination of the intricate bicyclic framework researchgate.netacs.orgmdpi.com.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Intermediate Identification

Mass Spectrometry (MS) plays a vital role in this compound research, particularly for determining molecular formulas, identifying compounds in complex mixtures, and characterizing reaction intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification and quantification of this compound, especially in volatile organic compound mixtures, essential oils, or reaction products aeeisp.comcaf.ac.cnsioc-journal.cnmdpi.commdpi.combioline.org.brresearchgate.netuib.no. The chromatographic separation by GC allows for the resolution of this compound from other components, while the MS detector provides characteristic fragmentation patterns and molecular ion masses for identification aeeisp.comsioc-journal.cnmdpi.combioline.org.br. For example, GC-MS has been employed to identify this compound in the volatile oil from Vernonia anthelmintica Willd and in the synthesis of this compound from bornyl chloride aeeisp.comsioc-journal.cn.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to several decimal places, which allows for the unambiguous determination of a compound's elemental composition uib.nogoogle.com. This is critical for confirming the molecular formula of this compound and its synthetic intermediates or products, especially when dealing with subtle changes in chemical reactions uib.no.

Tandem Mass Spectrometry (MS/MS or MSⁿ): Tandem MS involves multiple stages of mass analysis, where a selected precursor ion is fragmented, and the resulting product ions are analyzed nih.govscripps.eduscielo.org.mx. This technique is powerful for structural elucidation and for identifying reaction intermediates by providing detailed fragmentation pathways researchgate.netnih.govscielo.org.mx. For this compound research, MS/MS can help differentiate between isomers that might have the same nominal mass but distinct fragmentation patterns scripps.edu. It is also used to confirm the elemental composition of compounds by exploiting isotopic peaks from the precursor ion researchgate.net. The ability to perform stepwise fragmentation (MS²) and even further fragmentation (MS³) allows for in-depth structural characterization of complex molecules and the identification of low-abundance volatile compounds in complex samples researchgate.netscielo.org.mx.

Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to identify the presence of specific functional groups within this compound and its precursors or derivatives aeeisp.comcaf.ac.cn. For instance, the characteristic C=C stretching vibration of the alkene group in this compound can be observed in its IR spectrum. FT-IR (Fourier-transform infrared) has been specifically used to identify the structures of this compound and bornyl chloride during synthetic studies aeeisp.comcaf.ac.cn.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations that may be weak or absent in IR, particularly those involving non-polar bonds or symmetric stretching modes libretexts.orgrsc.org. While direct specific examples of this compound Raman spectra are less commonly detailed in general searches, the principles of vibrational analysis are applicable.

By analyzing the unique vibrational fingerprint of this compound and its derivatives, researchers can gain insights into bond strengths, molecular symmetry, and conformational changes, which are crucial for understanding reaction mechanisms and the formation of specific intermediates acs.org.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Solid-State Structure Determination: When this compound or its derivatives can be crystallized, X-ray crystallography provides an unambiguous determination of their solid-state structure researchgate.netcrystallography.nettesisenred.netiupac.orguu.nl. This technique has been used to confirm the non-bornanoid structure of certain compounds and to elucidate the chemical structures of this compound derivatives researchgate.netiupac.org.

Absolute Stereochemistry: this compound is a chiral compound, meaning it exists as enantiomers (non-superimposable mirror images) wikipedia.orgfda.govfda.gov. The biological activity and chemical reactivity of enantiomers can differ significantly. X-ray crystallography, specifically using anomalous dispersion techniques, is the most reliable method for determining the absolute configuration of a chiral molecule without the need for a reference compound researchgate.netsoton.ac.ukmit.edu. This involves analyzing the differences in intensities of Bijvoet pairs of reflections, which arise from the interaction of X-rays with electrons in the crystal lattice researchgate.netmit.edu. This capability is critical for understanding the precise three-dimensional arrangement of atoms in specific this compound enantiomers fda.govfda.govresearchgate.net.

Advanced Chromatographic Techniques for Chiral Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, especially considering its chiral nature and the potential for impurities in synthetic or natural samples.

Chiral Separation: Given that this compound is chiral, the separation of its enantiomers is often necessary for fundamental research, synthetic applications, and potentially for biological studies wikipedia.orgfda.govfda.gov. Advanced chromatographic techniques, such as Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC), utilize stationary phases that can selectively interact with one enantiomer over the other, allowing for their separation and quantification. While specific details for this compound's chiral separation methods were not extensively detailed in the search results, the general principle applies to chiral compounds.

These advanced analytical methodologies collectively provide a comprehensive suite of tools for the in-depth investigation of this compound, facilitating its synthesis, characterization, and understanding of its chemical and physical properties.

Bornylene Derivatives and Analogues: Structure Reactivity and Structure Selectivity Relationships

Synthesis and Academic Characterization of Substituted Bornylenes

The modification of the bornylene core through various synthetic pathways allows for the exploration of new chemical entities with potentially tailored properties. Key reactions include epoxidation and copolymerization.

Epoxidation of this compound: Epoxides derived from this compound have been successfully synthesized through the epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction conditions have been optimized to achieve favorable yields and purity. The structural elucidation of the resulting epoxy this compound was performed using a suite of spectroscopic techniques, including Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov

Table 1: Optimized Conditions for this compound Epoxidation

ParameterValue
This compound:m-CPBA Ratio1:3
Reaction Temperature20 °C
Reaction Time2.0 hours
Yield53%
Purity (of epoxides)91.03%
Melting Point (of epoxides)71.2-72.4 °C

(Note: In an interactive format, this table could allow users to sort by columns or filter data.)

Copolymerization with Carbon Dioxide: this compound has also been demonstrated to undergo copolymerization with carbon dioxide (CO) in the presence of palladium chloride (PdCl2) as a catalyst. researchgate.net This reaction is significant for synthesizing novel polymeric materials. Detailed studies have identified the optimal parameters for this copolymerization, influencing both the yield and the catalytic activity. The resulting copolymer is characterized as a linear alternating copolymer, with its structure confirmed by FT-IR, Gel Permeation Chromatography (GPC), and Elemental Analysis (EA). researchgate.net

Table 2: Optimized Conditions for this compound/CO Copolymerization

ParameterValue
Catalyst (PdCl2)0.01 n(Pd2+)/n(this compound)
CO Pressure2.5 MPa
Stirring Rate120 r/min
Temperature60 °C
Reaction Time2 hours
Yield22.03%
Catalytic Activity4.4 × 10^2 g PK/(mol·Pd·h)
Number Average Molecular Weight (M̄n)1.1 × 10^3 g/mol
Weight Average Molecular Weight (M̄w)1.5 × 10^3 g/mol
Dispersity (D = M̄w/M̄n)1.36

(Note: In an interactive format, this table could allow users to sort by columns or filter data.)

Furthermore, the synthesis of 3-acyl-bornylenes has been reported through selective ring expansion-alkylation reactions starting from formyl borneol and isoborneol. These reactions highlight the versatility of the this compound scaffold in generating complex substituted structures with high selectivity. uoguelph.cadovepress.com

Investigations of Homobornylenes and Related Polycyclic Unsaturated Systems

The study of this compound extends to its homologous structures and other related polycyclic unsaturated systems, which often exhibit unique chemical behaviors due to their inherent strain and rigid geometries. Norbornene, a bicyclic alkene lacking the three methyl groups of this compound, serves as a fundamental related structure. researchgate.net Camphene (B42988), another bicyclic monoterpene, is also structurally related and often co-occurs with this compound in natural sources. norman-network.comjapsonline.comnih.govnih.gov

Homobornylenes and homonorbornenes refer to systems where an additional carbon atom is inserted into the bridge or ring structure of the parent this compound or norbornene, often forming cyclopropane (B1198618) rings or extended carbon chains. These "homo" skeletons are recognized as valuable synthons in organic synthesis due to their defined stereochemistry and regiochemistry, often described as "molecular LEGO" for their ability to build complex molecules with precision. japsonline.comresearchgate.net Research into cyclopropano-annelated homosesquinorbornene derivatives, for instance, has shown that the annelation of a cyclopropane ring can significantly influence the pyramidalization of double bonds, leading to increased strain and altered reactivity. balikesir.edu.tr This demonstrates how subtle structural modifications in these polycyclic systems can dramatically impact their chemical properties.

The reactivity of polycyclic unsaturated systems, including polycyclic aromatic hydrocarbons (PAHs), is profoundly influenced by their size and curvature. For example, in Diels-Alder reactions, an increase in the size and curvature of the system can lead to a decrease in activation barriers and a more exothermic reaction, thereby enhancing reactivity. nih.govchem8.org While this compound is not an aromatic hydrocarbon, the principles governing reactivity in strained polycyclic frameworks are broadly applicable, providing a theoretical basis for understanding the behavior of this compound and its derivatives.

Heteroatom-Containing this compound Analogues

The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur, boron, silicon) into cyclic and polycyclic frameworks significantly alters their electronic properties, stability, and reactivity. While direct examples of "heteroatom-containing this compound analogues" are not extensively detailed in the provided search results, the principles from related bicyclic and heterocyclic chemistry can be extrapolated.

For instance, norbornenylpiperazine derivatives exemplify the integration of nitrogen heteroatoms into a norbornene-like scaffold, creating valuable structures in drug design due to their favorable pharmacokinetic profiles and biological activities. japsonline.comresearchgate.net This suggests that similar strategies could be applied to this compound to introduce nitrogen, oxygen, or sulfur atoms into its bicyclic system, potentially leading to novel compounds with modified reactivity and diverse applications.

General studies on heteroatom-containing cyclic compounds highlight their varied synthesis and reactivity. Boron-nitrogen analogues, such as 1,2-azaborine, have shown high reactivity, including spontaneous binding to dinitrogen (N2) and carbon dioxide (CO2), demonstrating the profound impact of heteroatom substitution on electronic structure and subsequent chemical behavior. msu.edu Similarly, homocyclic silylenes, which contain silicon atoms in a ring, undergo diverse reactions, including cycloadditions and oxidative additions, influenced by the unique electronic stabilization provided by the silicon atom. nih.gov The presence and position of heteroatoms can significantly influence the electron density distribution within the ring, affecting electrophilic and nucleophilic attack patterns, as observed in various aromatic and aliphatic heterocycles. uou.ac.inscribd.com

Quantitative Structure-Reactivity Relationships (QSAR) in this compound Series

Quantitative Structure-Reactivity Relationships (QSAR) models are computational tools that establish statistical relationships between the chemical structure of molecules (represented by molecular descriptors) and their observed reactivity or biological activity. wikipedia.orgnih.govfrontiersin.orgmdpi.com These models are crucial for predicting the behavior of new compounds, optimizing existing ones, and accelerating drug discovery and material science research. researchgate.net

While the comprehensive search did not yield extensive direct QSAR studies specifically focused on varying substituents within the this compound series and correlating them with reactivity, the compound this compound itself has been identified as a component in natural extracts that have undergone QSAR analysis for their biological activities. For example, this compound was present in Laurus nobilis L. extracts, where QSAR models were developed for terpenoids exhibiting antimicrobial activity. researchgate.net Similarly, this compound (at 8.63%) was a component of Satureja rechingeri essential oil, whose compounds were subjected to QSAR analysis for toxicity and pharmacokinetic profiles. These instances suggest the applicability of QSAR methodologies to this compound-related structures, even if specific reactivity correlations for designed this compound derivatives are not widely published.

The principles of QSAR, which consider parameters like hydrophobicity, molar refractivity, and the presence of specific functional groups or heteroatoms, would undoubtedly apply to the this compound series. nih.gov For instance, the presence of heteroatoms can influence inhibitory activity, as shown in QSAR studies where heteroatoms like N, O, or S at certain positions decreased inhibitory activity in other compound series. nih.gov This highlights the potential for future QSAR investigations to systematically explore the structure-reactivity and structure-selectivity relationships within the this compound derivatives by correlating their structural descriptors with their chemical transformations or biological effects.

Strategic Applications of Bornylene Scaffolds in Organic Synthesis and Catalysis

Bornylene as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis, biasing the stereoselectivity of subsequent reactions. wikipedia.org Chiral ligands, on the other hand, are crucial in metal-catalyzed asymmetric reactions, providing a chiral environment that influences the stereochemical course of a transformation. organic-chemistry.org

Despite this compound's inherent chirality, extensive research findings detailing its direct use as a chiral auxiliary or as a component of a chiral ligand specifically for asymmetric catalysis are not prominently featured in available literature. General discussions on chiral auxiliaries often highlight compounds like oxazolidinones, BINOL, or camphorsultam, which have well-established applications in controlling stereochemical outcomes. wikipedia.orgresearchgate.netsigmaaldrich.com Similarly, various chiral ligands, such as phosphine-olefin bidentate ligands, have been developed for highly enantioselective metal-catalyzed reactions. organic-chemistry.org However, specific examples or detailed studies showcasing this compound's efficacy in these roles are not extensively reported.

Enantioselective Synthesis via this compound-Derived Catalysts

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral precursors. uwindsor.ca This is often achieved through the use of chiral catalysts, which can be metal-based or organocatalytic. While the concept of using chiral catalysts to achieve high enantioselectivity is well-established, with numerous examples of successful catalysts and ligands, organic-chemistry.orgrsc.orgthieme-connect.desioc-journal.cnnih.gov specific instances of this compound-derived catalysts being employed for enantioselective synthesis are not widely documented. The literature primarily focuses on other classes of chiral ligands and catalysts for these transformations.

Diastereoselective Control in Reactions Utilizing this compound

Diastereoselective control involves reactions where one diastereomer is formed predominantly. uwindsor.ca This can be achieved through substrate control or by incorporating chiral auxiliaries. While this compound is a chiral molecule and could theoretically serve as a chiral substrate in reactions, specific detailed studies demonstrating its role in controlling diastereoselectivity in a broad range of reactions, beyond its inherent stereochemistry as a starting material, are not extensively reported. Some literature mentions regio- and stereoselective reactions involving this compound, such as oxymercuration-demercuration, indicating its participation as a substrate in reactions where stereochemical outcomes are relevant. researchgate.net However, this does not explicitly define this compound as a controlling chiral auxiliary in the same manner as widely studied systems like Evans' oxazolidinones. nist.gov

This compound as a Key Building Block for Complex Organic Molecule Synthesis

This compound serves as a precursor and an important building block in the chemical industry. Its reactivity allows for its use in the synthesis of other organic compounds, including synthetic camphor (B46023) and synthetic pine oil. lookchem.com This highlights its utility as a foundational molecule in the production of more complex organic structures. Furthermore, this compound has been identified as an intermediate in the synthesis of polymeric materials, suggesting its role in constructing larger molecular architectures. core.ac.uk The strategic use of such building blocks is fundamental in organic synthesis, enabling the efficient construction of target compounds. youtube.com

This compound Derivatives in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on non-covalent interactions between molecules, leading to molecular recognition and self-assembly. sigmaaldrich.comyoutube.comwikipedia.org A key aspect of this field is host-guest chemistry, where a host molecule with a cavity specifically binds a complementary guest molecule through non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.orgnih.gov

While supramolecular chemistry and host-guest interactions are areas of active research with diverse applications, detailed studies specifically on this compound derivatives acting as hosts or guests in such interactions are not extensively documented. The literature primarily discusses other well-known host molecules like cyclodextrins and crown ethers, and various guest molecules, in the context of molecular recognition, sensing, and material design. wikipedia.orgnih.govchemrxiv.orgresearchgate.netnih.gov

Biosynthetic Considerations and Natural Product Analogues of Bornylene

Elucidation of Enzymatic Pathways Leading to Bornylene-Related Terpenoids

The biosynthesis of all terpenoids, including this compound-related compounds, commences with two fundamental five-carbon (C5) precursor units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govlibretexts.orgd-nb.infosciepublish.comlibretexts.orgnih.gov These crucial precursors are generated through one of two distinct metabolic pathways:

Mevalonate (MVA) Pathway: Predominantly found in the cytoplasm of eukaryotes, this pathway is the primary route for the synthesis of sesquiterpenoids and triterpenoids. It begins with acetyl-CoA, which is converted through several steps to mevalonate, then phosphorylated and decarboxylated to yield IPP and DMAPP. libretexts.orgsciepublish.comlibretexts.org

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids of plants and in prokaryotes, this pathway is responsible for the biosynthesis of monoterpenoids, diterpenoids, and tetraterpenoids. It starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP), which are condensed to form 1-deoxy-D-xylulose 5-phosphate (DXP), eventually leading to IPP and DMAPP. nih.govlibretexts.orgd-nb.inforesearchgate.netnih.govmdpi.com

Given that this compound is a monoterpene (C10), its natural biosynthesis is primarily associated with the MEP pathway in plants. libretexts.orgd-nb.infonih.gov The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IDI). nih.govlibretexts.orglibretexts.org Subsequently, geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP), a C10 allylic diphosphate that serves as the direct precursor for monoterpenes. nih.govd-nb.infonih.govmdpi.com

The cyclization of GPP into various monoterpene skeletons, including bicyclic structures like this compound, is facilitated by a diverse family of enzymes known as terpene synthases (TPSs). nih.govmdpi.commdpi.com These enzymes are pivotal in determining the structural diversity of terpenoids through sophisticated cyclization and rearrangement reactions. Many TPSs exhibit catalytic promiscuity, meaning they can produce multiple products from a single substrate. mdpi.combeilstein-journals.org

A closely related compound, (+)-borneol, shares a common biosynthetic intermediate. Bornyl diphosphate synthase (BPPS) is a key enzyme in the biosynthesis of (+)-borneol, catalyzing the conversion of GPP to (+)-bornyl diphosphate, which is subsequently dephosphorylated to yield (+)-borneol. frontiersin.orgresearchgate.net While borneol is a direct precursor to camphor (B46023) and bornyl acetate (B1210297), the specific enzymatic steps leading directly to this compound from GPP or bornyl diphosphate are not explicitly detailed in the provided search results. researchgate.net Further structural modifications of terpenoids, including oxidative reactions, can be mediated by cytochrome P450 oxygenases (CYP450s), contributing to their chemical diversity. nih.govmdpi.com

Biomimetic Syntheses Inspired by Natural this compound Pathways

Biomimetic syntheses draw inspiration from the intricate enzymatic processes observed in nature to create complex molecules. isomerase.com For this compound and related bicyclic terpenes, such approaches leverage the understanding of terpene cyclase mechanisms. One notable example involves the squalene-hopene cyclase (AacSHC) from Alicyclobacillus acidocaldarius. This enzyme, typically a class II triterpene cyclase, has demonstrated the ability to accept non-natural monoterpene substrates like pinenes. In such reactions, the isobornyl cation, an intermediate, can be quenched to form various products, including this compound, isoborneol, borneol, or tricyclene. This highlights the potential for enzyme engineering to direct cyclization pathways towards specific bicyclic structures. uni-stuttgart.de

Furthermore, the discovery of pericyclase enzymes, which catalyze pericyclic reactions, offers a powerful tool for biomimetic synthesis. For instance, norbornene synthase SdnG has been identified as an enzyme that catalyzes an intramolecular Diels-Alder reaction to form a norbornene core, a bridged bicyclic structure analogous to this compound. nih.gov This enzymatic catalysis accelerates the reaction and suppresses undesirable side reactions, showcasing the efficiency and selectivity of natural biocatalysts. nih.gov

Chemoenzymatic approaches, which combine traditional synthetic chemistry with biocatalysis, offer a valuable alternative for producing natural products and their analogues, especially when natural abundance is low or chemical synthesis is overly complex. nih.gov These strategies can involve enzyme engineering (modifying enzyme activities or specificities), pathway engineering (engineering biosynthetic gene clusters), mutasynthesis (incorporating synthetic substrates into fermentation), biotransformation, and biocatalysis with isolated enzymes. isomerase.comnih.gov Such methods allow for the generation of targeted libraries of natural product analogues, expanding the chemical space around a desired scaffold. beilstein-journals.orgisomerase.com

Investigation of this compound as a Naturally Occurring Volatile Organic Compound

This compound is recognized as a bicyclic volatile compound. uni-frankfurt.de Volatile organic compounds (VOCs), particularly terpenoids, constitute a significant class of secondary metabolites produced by plants and other organisms. nih.govmdpi.comresearchgate.net These volatile terpenoids play crucial roles as signaling molecules in the interactions between plants and their surrounding environment, including communication with microorganisms and insects. mdpi.comresearchgate.net For example, this compound has been identified as a bicyclic volatile in the context of host odor perception by forest pests like Tomicus piniperda and Hylurgops cyanea. uni-frankfurt.de

The ecological functions of terpenoids extend to plant defense mechanisms against herbivores, insects, and pathogens, as well as influencing plant growth, development, and pollination. nih.govresearchgate.net The increasing demand for natural terpenoids in various industries, such as pharmaceuticals, food, and cosmetics, coupled with challenges in traditional extraction and chemical synthesis, has spurred interest in targeted engineering for their mass production using microbial or plant platforms. nih.govsciepublish.comnih.govmdpi.com This underscores the importance of understanding the natural occurrence and roles of compounds like this compound.

Q & A

Basic: What analytical techniques are recommended for unambiguous identification of bornylene in complex mixtures?

This compound identification requires coupling gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR). GC-MS distinguishes this compound from structural isomers like limonene by retention times (e.g., 5.03 min in specific GC conditions) and mass spectral fingerprints (base peak at m/z 71) . For definitive confirmation, ¹³C-NMR can resolve stereochemical ambiguities by analyzing carbon environments, particularly for biogenetically related compounds like borneol derivatives .

Basic: What synthetic routes yield this compound with high purity, and how is product identity validated?

This compound is synthesized via dehydrohalogenation of bornyl iodide using ethanolic potassium hydroxide at elevated temperatures (e.g., 170°C) . Purification involves fractional distillation under reduced pressure. Identity validation requires:

  • Elemental analysis : Confirming C:H ratios.
  • Oxidative profiling : Permanganate oxidation to camphoric acid confirms the bicyclic structure .
  • Comparative spectral data : Match retention times and MS fragmentation patterns with literature .

Advanced: How do substituent effects influence this compound’s reactivity in electrophilic addition reactions (e.g., epoxidation)?

Steric and electronic effects of substituents dictate stereochemical outcomes. For example, bulky 7-syn-substituents on norbornene analogs shield the exo-face, favoring endo-epoxidation via meta-chloroperbenzoic acid (mCPBA) . This compound’s analogous bicyclic structure suggests similar trends, where substituent positioning alters transition-state accessibility. Computational modeling (DFT) can predict regioselectivity, validated experimentally by NMR monitoring of epoxide ratios .

Advanced: What methodologies resolve contradictions in spectral data for this compound across studies?

Discrepancies in GC retention times or MS fragmentation may arise from column type, temperature gradients, or co-eluting isomers. To resolve these:

  • Two-dimensional GC (GC×GC) : Enhances separation efficiency for isomers .
  • High-resolution MS (HRMS) : Differentiates isobaric compounds (e.g., this compound vs. tricyclene) via exact mass .
  • Synthetic controls : Compare spectra with authentic samples synthesized from borneol derivatives .

Advanced: How can researchers design experiments to ensure reproducibility in this compound reaction studies?

  • Detailed protocols : Specify catalyst concentrations, solvent purity, and reaction timelines (e.g., mCPBA stoichiometry in epoxidation) .
  • Control experiments : Include blank runs and internal standards (e.g., deuterated analogs) to track side reactions.
  • Data transparency : Publish raw spectral data and chromatograms in supplementary materials .

Advanced: What strategies quantify this compound in environmental samples (e.g., biomass emissions) with low detection limits?

  • Thermal desorption-GC×GC/TOF-MS : Achieves sub-ppb detection limits by concentrating volatile organic compounds (VOCs) and minimizing matrix interference .
  • Isotope dilution : Spiking samples with ¹³C-bornylene corrects for recovery losses .
  • Multivariate calibration : Compensates for co-eluting peaks in complex matrices .

Basic: What biogenetic pathways explain this compound’s natural occurrence alongside borneol and camphor?

This compound is proposed to form via dehydration of borneol in plant biosynthesis, supported by co-occurrence in essential oils. Biogenetic studies use ¹⁴C-labeled borneol to track enzymatic conversion to this compound, with intermediates analyzed via LC-MS/MS .

Advanced: How can isotopic labeling elucidate this compound’s metabolic or environmental degradation pathways?

  • ¹³C/²H labeling : Track this compound’s oxidative degradation products (e.g., camphoric acid) using isotope-ratio MS .
  • Position-specific labeling : Synthesize this compound with deuterium at reactive sites (e.g., bridgehead carbons) to study bond cleavage kinetics via NMR .

Basic: What computational methods predict this compound’s physicochemical properties (e.g., vapor pressure, solubility)?

  • Group contribution methods : Estimate properties using fragment-based algorithms (e.g., UNIFAC).
  • Quantum mechanical calculations : DFT (B3LYP/6-311+G**) optimizes molecular geometry for accurate vapor pressure predictions via Clausius-Clapeyron equations .

Advanced: How do discrepancies between theoretical and experimental vibrational spectra of this compound inform force-field parameterization?

Discrepancies in C-H stretching frequencies highlight limitations in classical force fields. Solutions include:

  • Anharmonic corrections : Adjust force constants using MP2/cc-pVTZ calculations.
  • Experimental benchmarking : Compare computed IR spectra with cavity ring-down spectroscopy data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.